Piribedil D8
Overview
Description
Mechanism of Action
Target of Action
Piribedil D8 primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.
Mode of Action
This compound acts as a non-ergot partial dopamine D2/D3-selective agonist . This means it binds to and activates the D2 and D3 dopamine receptors, mimicking the action of dopamine. Additionally, this compound also blocks alpha2-adrenoreceptors , which can enhance the release of dopamine, further contributing to its dopaminergic effects.
Biochemical Pathways
The activation of D2 and D3 receptors by this compound stimulates the cerebral dopaminergic pathways . This leads to an increase in dopaminergic transmission, which can help alleviate symptoms in conditions like Parkinson’s disease where there is a deficiency of dopamine.
Pharmacokinetics
This compound is characterized by its low oral bioavailability due to extensive first-pass metabolism . It is rapidly absorbed, with peak concentrations reached about one hour after administration . The compound undergoes extensive liver metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation, resulting in several metabolites . The elimination half-life of this compound is approximately 20 hours , and it is excreted mainly via the kidneys (68%) and bile duct (25%) .
Result of Action
The activation of dopamine receptors by this compound leads to an improvement in parkinsonian motor symptoms . It has been shown to be superior to placebo in improving motor disability in early Parkinson’s disease patients . Moreover, it may also improve non-motor symptoms, such as apathy .
Biochemical Analysis
Biochemical Properties
Piribedil D8 interacts with various enzymes, proteins, and other biomolecules. It primarily acts as a D2/D3 dopamine receptor agonist . By selectively stimulating these receptors, this compound plays a significant role in biochemical reactions, particularly those related to dopamine signaling .
Cellular Effects
This compound has been shown to improve parkinsonian motor symptoms in animal models . It influences cell function by modulating dopamine signaling pathways, which can impact gene expression and cellular metabolism . Its effects on cells are dose-dependent and can vary based on the specific cellular context .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with D2/D3 dopamine receptors . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other molecular effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses may lead to toxic or adverse effects, while lower doses may have therapeutic benefits
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes extensive first-pass metabolism in the liver, primarily through demethylation, p-hydroxylation, and N-oxidation . The metabolites are then excreted via the kidney .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ET-495 D8 involves the incorporation of deuterium atoms into the Piribedil molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of ET-495 D8 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
ET-495 D8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ET-495 D8 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
ET-495 D8 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, particularly Parkinson’s disease.
Industry: Utilized in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Piribedil: The non-deuterated version of ET-495 D8, used as an antiparkinsonian agent.
Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome .
Uniqueness
ET-495 D8 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This labeling also helps in tracing the compound’s fate in biological systems, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPVLVUJFGPGQ-COMRDEPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.